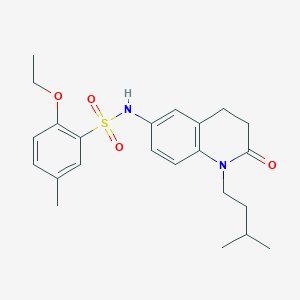
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(3-Methoxyazetidin-1-yl)phenyl)-3-(3-methoxyphenyl)urea, also known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor that has been developed for the treatment of non-small cell lung cancer (NSCLC). This compound has shown promising results in preclinical and clinical studies, demonstrating potent antitumor activity against EGFR-mutant NSCLC.
Scientific Research Applications
Metabolism and Pharmacokinetics
- Studies on various compounds, including those with methoxy groups, have focused on their metabolism and pharmacokinetics within the human body. For example, research on the metabolic effects of certain pharmaceuticals reveals how methoxy groups can influence the metabolism of drugs, potentially affecting their therapeutic efficacy and safety profiles. These insights can be crucial for designing drugs with optimal absorption, distribution, metabolism, and excretion (ADME) properties (Scaglia, 2010).
Biomarkers for Exposure and Disease
- Compounds with methoxy groups have been studied as biomarkers for exposure to environmental pollutants and for diagnosing diseases. For example, urinary methoxyphenols have been evaluated as biomarkers for woodsmoke exposure, highlighting the role of methoxy-containing compounds in environmental health research. Such biomarkers are crucial for assessing exposure to harmful substances and understanding their health impacts (Dills et al., 2006).
Neurotransmitter Metabolism
- Research on neurotransmitter metabolism, particularly studies focusing on catecholamine metabolites like 3-methoxy-4-hydroxyphenylglycol (MHPG), offers insights into the role of methoxy groups in neurological function and disorders. Such studies contribute to our understanding of the biochemical pathways involved in neurological diseases and their treatment, potentially guiding the development of therapeutic strategies (Kopin et al., 1983).
Antioxidant and Biological Effects
- The antioxidant and biological effects of compounds containing methoxy groups, as seen in studies on dietary polyphenols, are of interest for their potential health benefits. These compounds, through their metabolic products, may contribute to health benefits associated with diets rich in fruits and vegetables, underscoring the importance of methoxy groups in nutritional science (Wiese et al., 2015).
properties
IUPAC Name |
1-[4-(3-methoxyazetidin-1-yl)phenyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-23-16-5-3-4-14(10-16)20-18(22)19-13-6-8-15(9-7-13)21-11-17(12-21)24-2/h3-10,17H,11-12H2,1-2H3,(H2,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZHIWJEQVIZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dimethyl 5-(4-methoxyphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2656986.png)







![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2657000.png)


![3-[(4-Aminophenyl)thio]-1-{4-[(E)-phenyldiazenyl]-phenyl}pyrrolidine-2,5-dione](/img/structure/B2657005.png)

![Bis[(+)-pinanediolato]diboron](/img/structure/B2657009.png)